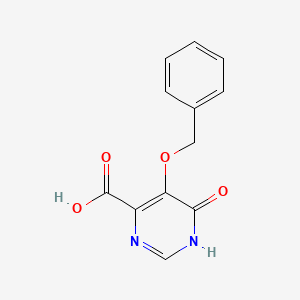

(E)-3-(3-methoxyphenyl)prop-2-en-1-ol

Vue d'ensemble

Description

(E)-3-(3-methoxyphenyl)prop-2-en-1-ol is a phenylpropanoid compound commonly found in the volatile oils of certain plants, particularly those in the Zingiberaceae family. It is known for its pleasant floral fragrance and is widely used in the preparation of various perfumes and fragrances, especially those mimicking lilac, jasmine, and rose scents . This compound is also of interest due to its potential pharmacological activities, including antioxidant and antimicrobial properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(E)-3-(3-methoxyphenyl)prop-2-en-1-ol can be synthesized through the hydrogenation of m-methoxycinnamaldehyde. One effective method involves using mesoporous alumina as a catalyst. The reaction conditions typically include a hydrogen atmosphere and elevated temperatures to ensure complete conversion of m-methoxycinnamaldehyde to m-methoxycinnamyl alcohol without any by-products .

Industrial Production Methods

Industrial production of m-methoxycinnamyl alcohol primarily relies on the hydrogenation process mentioned above. The use of mesoporous alumina with ultra-large pore sizes has been shown to enhance the selectivity and yield of the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

(E)-3-(3-methoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form m-methoxycinnamaldehyde.

Reduction: The compound can be reduced to form m-methoxycinnamyl alcohol from m-methoxycinnamaldehyde.

Substitution: It can participate in substitution reactions where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) is commonly used.

Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogen substitution.

Major Products Formed

Oxidation: m-Methoxycinnamaldehyde.

Reduction: this compound.

Substitution: Products vary based on the substituent introduced.

Applications De Recherche Scientifique

(E)-3-(3-methoxyphenyl)prop-2-en-1-ol has several scientific research applications:

Mécanisme D'action

The mechanism by which m-methoxycinnamyl alcohol exerts its effects involves its interaction with cellular components. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress . The antimicrobial action is believed to involve disruption of microbial cell membranes and inhibition of essential enzymes .

Comparaison Avec Des Composés Similaires

Similar Compounds

m-Methoxycinnamaldehyde: An oxidized form of m-methoxycinnamyl alcohol with similar fragrance properties.

p-Coumaric acid: Another phenylpropanoid with antioxidant properties.

4-Methoxycinnamyl p-coumarate: A related compound with similar biological activities.

Uniqueness

(E)-3-(3-methoxyphenyl)prop-2-en-1-ol is unique due to its combination of a pleasant floral fragrance and significant pharmacological activities. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .

Propriétés

Formule moléculaire |

C10H12O2 |

|---|---|

Poids moléculaire |

164.20 g/mol |

Nom IUPAC |

3-(3-methoxyphenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C10H12O2/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2-6,8,11H,7H2,1H3 |

Clé InChI |

RPRVKNAZCFODRM-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=CC(=C1)C=CCO |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Propen-1-one, 1-[(3R)-3-[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]-1-pyrrolidinyl]-](/img/structure/B8605364.png)

![4-[(4-Fluorophenyl)methyl]-2-iodothiophene](/img/structure/B8605374.png)

![[4-(trans-4-Propylcyclohexyl)phenyl]acetic acid](/img/structure/B8605437.png)